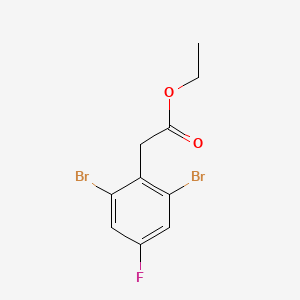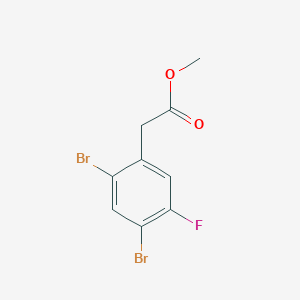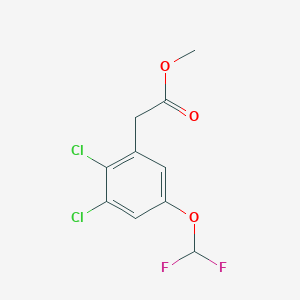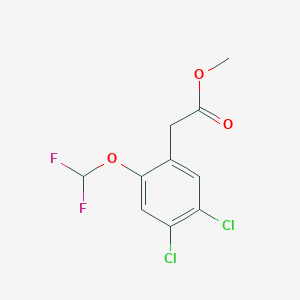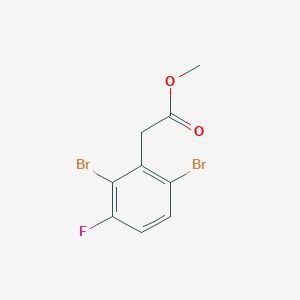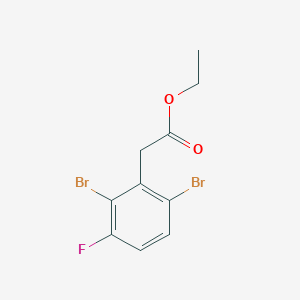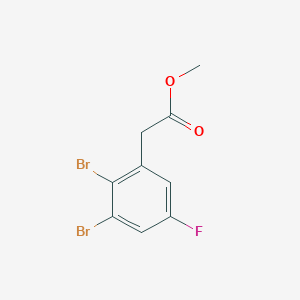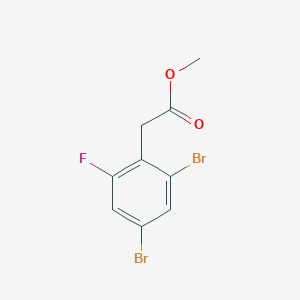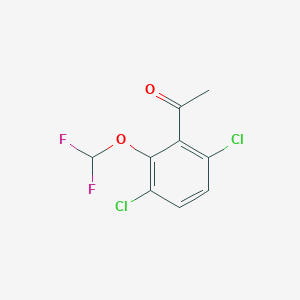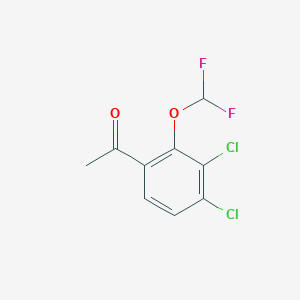
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate
Descripción general
Descripción
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate (MDCFPA) is a chlorinated organic compound that has been found to have a wide range of applications in scientific research. It is a derivative of phenylacetic acid, and is a colorless liquid with a melting point of -45°C and a boiling point of 120-122°C. MDCFPA has been found to have a number of biochemical and physiological effects, and its applications in scientific research are varied and numerous.
Aplicaciones Científicas De Investigación
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate has been found to have a number of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It has also been used as a catalyst in the synthesis of polymers and in the preparation of metal complexes. Additionally, Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate has been used in the synthesis of a variety of organic compounds, such as dyes and pigments.
Mecanismo De Acción
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate acts as an electrophile, forming a covalent bond with an electron-rich species. This covalent bond is formed through a nucleophilic substitution reaction, in which the electron-rich species acts as a nucleophile and attacks the electrophilic carbon of the Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate molecule.
Biochemical and Physiological Effects
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, proteases, and phospholipases. Additionally, Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate in lab experiments is its low toxicity, which makes it safe to handle and use. Additionally, Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate is relatively inexpensive and is readily available. However, one limitation of using Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate in lab experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. Additionally, Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate could be used in the development of new catalysts for the synthesis of polymers and metal complexes. Finally, Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate could be used in the development of new dyes and pigments for use in industrial applications.
Propiedades
IUPAC Name |
methyl 2-[3,5-dichloro-4-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-2-6(11)9(7(12)3-5)17-10(13)14/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYUZNFMXXFKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




